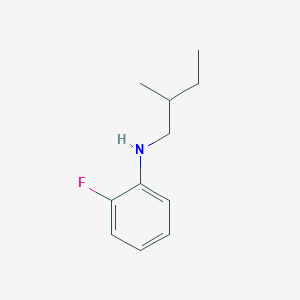

2-fluoro-N-(2-methylbutyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16FN |

|---|---|

Molecular Weight |

181.25 g/mol |

IUPAC Name |

2-fluoro-N-(2-methylbutyl)aniline |

InChI |

InChI=1S/C11H16FN/c1-3-9(2)8-13-11-7-5-4-6-10(11)12/h4-7,9,13H,3,8H2,1-2H3 |

InChI Key |

WNNLJBQQGAQOLV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CNC1=CC=CC=C1F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro N 2 Methylbutyl Aniline and Analogues

Strategies for Arylamine N-Alkylation

The formation of the C–N bond in arylamines is a cornerstone of organic synthesis. For a target molecule like 2-fluoro-N-(2-methylbutyl)aniline, several methods are available to introduce the 2-methylbutyl group onto the nitrogen atom of 2-fluoroaniline (B146934).

Reductive Amination Approaches for Secondary Amine Formation

Reductive amination is a highly effective method for synthesizing secondary amines. This process typically involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the corresponding amine. researchgate.netacs.org In the context of synthesizing this compound, this would involve the reaction of 2-fluoroaniline with 2-methylbutanal.

The general two-step process includes:

Imine Formation: The initial reaction between 2-fluoroaniline and 2-methylbutanal forms an N-(2-fluorophenyl)-2-methylbutan-1-imine intermediate.

Reduction: The subsequent reduction of the imine yields the final product, this compound. researchgate.net

This method is advantageous as it allows for the direct formation of the desired secondary amine with high selectivity. rsc.org

A variety of catalytic systems have been developed to facilitate reductive amination, employing both transition metals and organocatalysts. researchgate.net Transition metal catalysts, particularly those based on palladium, are widely used due to their efficiency. researchgate.netrsc.orgchemrxiv.org These catalysts can be homogeneous, such as soluble palladium complexes, or heterogeneous, where the catalyst is supported on materials like oxides or metal-organic frameworks (MOFs). researchgate.net

Iridium-based catalysts have also shown high activity and selectivity in reductive amination reactions. kanto.co.jp For instance, iridium catalysts with quinolinol or picolinamide (B142947) ligands are effective for synthesizing secondary amines. kanto.co.jp The choice of catalyst can be crucial in preventing overalkylation, which would lead to the formation of tertiary amines. kanto.co.jp

Metal-free systems, including solid acid catalysts, have also been developed, often utilizing alternative hydrogen sources like formic acid or sodium borohydride (B1222165). researchgate.net

Table 1: Comparison of Catalytic Systems for Reductive Amination

| Catalyst Type | Examples | Advantages | Considerations |

| Transition Metal (Homogeneous) | Pd complexes, Ir-QN1, Ir-PA1 researchgate.netkanto.co.jp | High activity and selectivity. researchgate.netkanto.co.jp | Catalyst recovery can be challenging. |

| Transition Metal (Heterogeneous) | Pd on oxides (e.g., Fe₂O₃), Pd on MOFs researchgate.netencyclopedia.pubmdma.ch | Ease of catalyst separation and reuse. encyclopedia.pubmdma.ch | May require harsher reaction conditions. encyclopedia.pub |

| Organocatalysis | Solid acid catalysts researchgate.net | Metal-free, avoids heavy metal contamination. researchgate.net | May have lower activity than metal catalysts. |

This table provides a general overview of catalytic systems for reductive amination.

Biocatalysis offers an environmentally friendly and highly selective alternative for amine synthesis. diva-portal.org Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. rsc.org This process can be used to synthesize chiral amines with high enantioselectivity. diva-portal.orgrsc.org While powerful, the application of transaminases can be limited by unfavorable reaction equilibria. diva-portal.orgrsc.org

Amine dehydrogenases (AmDHs) represent another class of enzymes that can be used for the reductive amination of ketones to produce chiral amines. frontiersin.org Wild-type AmDHs have demonstrated effectiveness in synthesizing small chiral alkyl amines. frontiersin.org

Key features of biocatalytic pathways:

High Stereoselectivity: Enzymes can produce specific stereoisomers of chiral molecules. rsc.org

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous solutions under mild temperature and pH conditions.

Green Chemistry: These methods are considered more environmentally benign than many traditional chemical syntheses. diva-portal.org

Direct N-Alkylation with Halogenated Precursors

A straightforward approach to synthesizing this compound is the direct N-alkylation of 2-fluoroaniline with a suitable 2-methylbutyl halide, such as 2-methylbutyl bromide. evitachem.com This nucleophilic substitution reaction is typically carried out in the presence of a base, like potassium carbonate, in a polar aprotic solvent such as dimethylformamide (DMF). evitachem.com

The reaction proceeds as follows: 2-fluoroaniline + 2-methylbutyl bromide → this compound + HBr

The base is necessary to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.

Cross-Coupling Methodologies for C–N Bond Formation

Cross-coupling reactions have become a powerful tool for constructing C–N bonds. These methods offer a high degree of functional group tolerance and control over the reaction.

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a versatile method for forming C–N bonds. nih.gov In the synthesis of this compound, this could involve the reaction of an aryl halide (or pseudohalide) with 2-methylbutylamine (B1361350) in the presence of a palladium catalyst and a suitable ligand. evitachem.com

For example, the reaction could be: 2-fluorobromobenzene + 2-methylbutylamine --(Pd catalyst, ligand, base)--> this compound

The choice of ligand is critical for the success of these reactions. Ligands such as AdBippyPhos have been shown to be effective in the palladium-catalyzed coupling of fluoroalkylamines with aryl halides. nih.gov The use of a weaker base, such as potassium phenoxide (KOPh), can be beneficial, especially when dealing with products that are unstable under strongly basic conditions. nih.gov

While effective for many substrates, some palladium catalyst systems have shown limitations with certain fluoroanilines. For instance, a combination of Pd(OAc)₂ and XPhos was found to be ineffective for the N-alkylation of 2-fluoroanilines in the synthesis of substituted indoles. rsc.org

Copper-Mediated Amination Protocols

Copper-catalyzed cross-coupling reactions are a powerful tool for the formation of C-N bonds, offering an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. The Ullmann condensation, a classic example, traditionally involves the coupling of an aryl halide with an amine at high temperatures using stoichiometric copper. rsc.org Modern advancements have led to the development of milder, more efficient catalytic systems.

For the synthesis of this compound, a copper-mediated approach would typically involve the reaction of 2-fluoroaniline with a suitable 2-methylbutyl electrophile, or conversely, an N-(2-methylbutyl)amine derivative with a 2-fluorinated aryl electrophile. A plausible route is the N-alkylation of 2-fluoroaniline with a 2-methylbutyl halide (e.g., 1-bromo-2-methylbutane). Copper(I) salts, such as CuI, are often employed as catalysts, frequently in the presence of a ligand to enhance solubility and catalytic activity. Diamine ligands, for instance, have been shown to improve the efficiency of Ullmann-type reactions. rsc.org

A more contemporary approach involves the use of copper metallaphotoredox catalysis, which allows for the N-alkylation of amines with alkyl halides under visible light irradiation at room temperature. princeton.edu This method is particularly advantageous for its mild conditions and broad substrate scope, accommodating a variety of N-nucleophiles and alkyl bromides. princeton.edu

Furthermore, copper-mediated fluoroalkylation of aryl bromides and chlorides has been demonstrated to be effective, particularly when a directing group is present on the aryl halide. nih.gov While 2-fluoroaniline itself does not possess a strong directing group, the principles of these reactions, which involve the oxidative addition of the aryl halide to a Cu(I) complex, are relevant. nih.gov The choice of ligand and reaction conditions is crucial for achieving good yields and selectivity.

Table 1: Representative Copper-Mediated N-Alkylation Conditions

| Catalyst System | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Cu(OAc)₂ | Pyridine | AgNO₃ | Not Specified | Mild | nih.gov |

| Cu(II) salts | None | LiOtBu | MeCN | Room Temp | princeton.edu |

This table presents generalized conditions from related copper-catalyzed amination reactions and may require optimization for the specific synthesis of this compound.

Alternative Alkylation Strategies (e.g., hydroaminoalkylation of unactivated olefins)

Hydroaminoalkylation presents an atom-economical alternative for the synthesis of N-alkylated amines. This method involves the direct addition of an amine's C-H bond across the double bond of an alkene, effectively forming a new C-C and C-N bond in a single step. researchgate.net This approach avoids the need for pre-functionalized alkylating agents like alkyl halides.

For the synthesis of this compound, a potential strategy would be the hydroaminoalkylation of an appropriate olefin with 2-fluoroaniline. However, the majority of reported hydroaminoalkylation reactions involve the functionalization of an N-alkyl group's α-C-H bond rather than the N-H bond of a primary aniline (B41778). researchgate.netnih.gov

A more viable approach would be the reaction of a suitable N-substituted 2-fluoroaniline with an alkene. For instance, if one were to synthesize an analogue, the reaction of N-methyl-2-fluoroaniline with an olefin could be considered. Early transition metals, such as titanium and zirconium, have been effectively used to catalyze these transformations. researchgate.net The mechanism often involves the formation of a metal-imido complex followed by olefin insertion.

Recent advancements have also explored photoredox catalysis for hydroaminoalkylation, offering milder reaction conditions. researchgate.net The choice of catalyst is critical and can influence the regioselectivity of the addition to the olefin. While direct hydroaminoalkylation with 2-fluoroaniline might be challenging, the development of new catalytic systems continues to expand the scope of this powerful reaction.

Table 2: Catalytic Systems for Hydroaminoalkylation of Alkenes

| Catalyst Type | Examples | Substrate Scope | Reference |

|---|---|---|---|

| Early Transition Metal | TiBn₄, Zr(NMe₂)₄ | Secondary and tertiary amines | researchgate.netnih.gov |

| Late Transition Metal | Rh, Ir complexes | Amines with directing groups | researchgate.net |

This table provides an overview of catalyst types used in hydroaminoalkylation and their general applicability.

Enantioselective Synthesis of the 2-Methylbutyl Moiety

The chirality of this compound resides in the 2-methylbutyl group. Therefore, the enantioselective synthesis of the chiral amine precursor, 2-methylbutylamine, or the direct enantioselective introduction of the 2-methylbutyl group is paramount.

Asymmetric Hydrogenation of Imines and Enamines

Asymmetric hydrogenation of prochiral imines and enamines is a highly efficient and atom-economical method for the synthesis of chiral amines. acs.orgchemrxiv.org This approach typically involves the use of a chiral transition metal catalyst, often based on iridium, rhodium, or ruthenium, with a chiral ligand. acs.orgchemrxiv.org

To obtain enantiomerically enriched 2-methylbutylamine, one could envision the asymmetric hydrogenation of an imine derived from 2-methylbutanal. The choice of the N-substituent on the imine can influence the stereochemical outcome. N-aryl imines have been extensively studied and often provide high enantioselectivity. chemrxiv.org The resulting N-aryl-2-methylbutylamine could then be deprotected to yield the free chiral amine, or in the context of synthesizing the target molecule, an N-(2-fluorophenyl)imine could potentially be used directly.

Alternatively, the asymmetric hydrogenation of an enamine precursor could be employed. Nickel-catalyzed hydroalkylation of enamides has emerged as a powerful method for the synthesis of a wide range of chiral alkyl amines with high regio- and enantioselectivity. scsm.ac.in

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. harvard.edu After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral 2-methylbutylamine, a chiral auxiliary can be attached to a precursor molecule. For example, a chiral oxazolidinone auxiliary, as popularized by Evans, can be acylated with 2-methylbutanoyl chloride. The subsequent alkylation of the α-position would be directed by the chiral auxiliary. However, a more direct approach for amine synthesis involves the use of chiral auxiliaries like pseudoephedrine or pseudoephenamine. nih.gov These can be converted into amides, and the subsequent modification and removal of the auxiliary can yield the chiral amine.

Another strategy involves the use of a chiral auxiliary on the nitrogen atom of an imine, which is then reduced diastereoselectively. The subsequent cleavage of the auxiliary provides the enantiomerically enriched amine.

Table 3: Common Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Reference |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | harvard.edu |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amides | nih.gov |

This table lists some common chiral auxiliaries and their applications in asymmetric synthesis.

Application of Chiral Catalysts in Alkylation Steps

The use of chiral catalysts in alkylation reactions provides a direct route to enantiomerically enriched products without the need for stoichiometric chiral auxiliaries. Chiral phase-transfer catalysts, for instance, have been successfully employed in the enantioselective alkylation of malonates, which can be further elaborated into chiral compounds. chemrxiv.org

In the context of synthesizing the target molecule, a chiral catalyst could be used in the N-alkylation of 2-fluoroaniline with a suitable 2-methylbutyl precursor. For example, nickel-catalyzed asymmetric reductive alkylation of enamines has been shown to be a mild and general method for producing α-branched chiral amines. louisiana.edu This reaction involves the regio- and stereoselective hydrometallation of an enamine to generate a chiral alkylnickel intermediate, which then reacts with an alkyl electrophile. louisiana.edu

Copper catalysts with chiral ligands have also been developed for the asymmetric synthesis of N-substituted allylic amines. nih.gov While not directly applicable to a saturated alkyl group, these developments highlight the potential of chiral copper catalysis in C-N bond formation.

Kinetic Resolution Techniques for Enantiopure Amine Synthesis

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new compound.

For the synthesis of enantiopure this compound, one could perform a kinetic resolution on the racemic final product or on a racemic precursor, such as 2-methylbutylamine. Acylative kinetic resolution is a common technique where a racemic amine is acylated using a chiral acylating agent in the presence of a catalyst. The two enantiomers react at different rates, allowing for their separation. For example, the ester of (R)-2-phenoxypropanoic acid and N-hydroxysuccinimide has been used as a selective acylating agent for the kinetic resolution of racemic methyl-substituted cyclic alkylamines. mdpi.com

Enzymatic kinetic resolution offers a highly selective alternative. Lipases are commonly used to catalyze the enantioselective acylation of racemic amines. The choice of enzyme, acylating agent, and solvent is crucial for achieving high enantioselectivity. nih.gov

Table 4: Examples of Kinetic Resolution Methods for Amines

| Method | Chiral Reagent/Catalyst | Substrate | Selectivity (s) | Reference |

|---|---|---|---|---|

| Acylative Resolution | (R)-2-phenoxypropanoic acid derivative | 2-Methylpiperidine | 73 | mdpi.com |

| Enzymatic Resolution | Lipase | Racemic amines | High | nih.gov |

This table provides examples of different kinetic resolution techniques and their effectiveness.

Introduction of Fluorine in Anilines

The regioselective introduction of fluorine onto an aromatic ring, particularly in the presence of a directing group like the amino functionality in anilines, is a key challenge in synthetic chemistry. Various methods have been developed, each with its advantages and limitations.

Nucleophilic fluorination is a powerful method for introducing fluorine, especially the radioisotope fluorine-18 (B77423) ([¹⁸F]F), which is crucial for Positron Emission Tomography (PET) imaging. A significant challenge has been the fluorination of electron-rich aromatic rings like those in anilines.

A practical method for the radiofluorination of anilines with [¹⁸F]fluoride has been developed using N-arylsydnone intermediates. nih.govresearchgate.netlookchem.com These shelf-stable mesoionic precursors are readily prepared from the corresponding anilines in a two-step process involving the formation of N-arylglycine, followed by N-nitrosation and cyclodehydration. thieme-connect.com The N-arylsydnone precursor, being an electron-withdrawing group, activates the attached aryl ring for a metal-free nucleophilic aromatic substitution (SNAr) reaction with [¹⁸F]fluoride. thieme-connect.com This method demonstrates broad functional group tolerance and can be automated for the efficient synthesis of [¹⁸F]fluoroarenes. nih.govthieme-connect.com The process facilitates the direct and regioselective labeling of anilines, which was previously a difficult transformation. nih.govresearchgate.net

Table 1: Nucleophilic ¹⁸F-Fluorination of Aniline Derivatives via N-Arylsydnones

| Starting Aniline Derivative | Intermediate | Product | Key Features | Reference |

|---|---|---|---|---|

| General Ar-NH₂ | N-Arylsydnone | [¹⁸F]Fluoroarene | Shelf-stable precursors; Metal-free SNAr; Good for PET | nih.gov, thieme-connect.com |

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org For anilines, which are electron-rich, direct fluorination can be challenging to control. One strategy involves protonating the aniline in a strong acid, such as triflic acid. daneshyari.com The resulting anilinium ion possesses a strongly electron-withdrawing ammonium (B1175870) substituent, which deactivates the ring and directs the incoming electrophile (F₂) primarily to the meta-position. daneshyari.com This method can achieve selective meta-fluorination, even in the presence of other activating groups. daneshyari.com

Common electrophilic fluorinating reagents contain a nitrogen-fluorine (N-F) bond and are generally safer and easier to handle than elemental fluorine. wikipedia.org Reagents like N-fluorobenzenesulfonimide (NFSI) are effective for various fluorination reactions. wikipedia.org These N-F reagents can be neutral or cationic, with the latter often exhibiting enhanced reactivity due to the increased positive character on the nitrogen, which further polarizes the N-F bond. wikipedia.org

Table 2: Electrophilic Fluorination of Aniline

| Substrate | Reagent | Conditions | Major Product | Reference |

|---|---|---|---|---|

| Aniline | F₂/N₂ (10:90) | Triflic acid | meta-Fluoroaniline | daneshyari.com |

Direct C–H fluorination is an atom-economical approach that avoids the need for pre-functionalized substrates. Recent advances have focused on photocatalytic methods. For instance, a mild and selective photocatalytic C-H ¹⁸F-fluorination has been developed for branched aliphatic amino acids, showcasing the potential of this strategy for complex molecules. nih.gov

For anilines, photoinduced methods have been employed for processes like difluoroalkylation. acs.org These reactions can proceed through a radical chain mechanism initiated by the formation of an electron-donor-acceptor (EDA) complex between the aniline and a fluorinated radical precursor. acs.org While not a direct fluorination of the aniline ring itself, these C-H functionalization methods represent a modern approach to creating complex fluorinated molecules from simple aniline precursors. Another approach involves the direct fluorination of highly deactivated systems, such as perfluoroaniline (B14601240) derivatives, in a flow reactor, which allows for controlled and safe reactions with elemental fluorine. worktribe.com

An alternative and often more straightforward strategy for synthesizing complex fluorinated molecules is to start with a commercially available or readily synthesized fluorinated building block.

For the synthesis of this compound, the most direct route involves using 2-fluoroaniline as the starting material. This approach circumvents the challenges associated with introducing the fluorine atom regioselectively. The synthesis then focuses on the N-alkylation of the amino group.

A common method for N-alkylation is the reaction of the aniline with an appropriate alkyl halide. For the target molecule, this would involve reacting 2-fluoroaniline with a 2-methylbutyl halide (e.g., 1-bromo-2-methylbutane). Another powerful method is reductive amination, which involves the reaction of 2-fluoroaniline with an aldehyde or ketone, in this case, 2-methylbutanal, in the presence of a reducing agent. This two-step, one-pot process forms an intermediate imine which is then reduced to the desired secondary amine. The synthesis of simpler analogues, such as 2-fluoro-N-methylaniline, has been demonstrated by reacting 2-fluoroaniline with dimethyl carbonate using a basic molecular sieve as a catalyst. chemicalbook.com This highlights the general applicability of using 2-fluoroaniline as a scaffold for building more complex N-substituted derivatives.

Synthesis from Fluorinated Building Blocks

Convergent and Divergent Synthetic Routes

The synthesis of a library of related compounds, or analogues of this compound, can be approached using convergent or divergent strategies.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. For the target compound, a convergent approach is less obvious but could involve synthesizing a complex amine side-chain separately before attaching it to the fluorinated aromatic ring.

A divergent synthesis is a more common strategy for creating libraries of analogues. wikipedia.org This approach starts from a common intermediate that is then subjected to various reactions to produce a diverse set of final products. wikipedia.org Starting with 2-fluoroaniline, one could introduce a wide variety of alkyl groups onto the nitrogen atom using different aldehydes/ketones in reductive amination or various alkyl halides. This allows for the efficient production of a series of N-alkyl-2-fluoroanilines with varying chain lengths, branching, and functional groups on the alkyl substituent. This strategy has been employed in the functionalization of N-alkyl-2-alkenylanilines to create diverse heterocyclic products like indoles and quinolines. nih.gov Similarly, a divergent approach starting from aniline and different amino acids has been used to generate a wide range of quinoline (B57606) derivatives. organic-chemistry.org

Table 3: Comparison of Synthetic Strategies

| Strategy | Description | Application to Analogues of this compound | Reference |

|---|---|---|---|

| Convergent | Separate fragments are made and then joined. | Less common for this specific target. | researchgate.net |

| Divergent | A common intermediate is used to create many different products. | Start with 2-fluoroaniline and react with various aldehydes or alkyl halides to create a library of N-substituted analogues. | nih.gov, wikipedia.org |

Sequential Functionalization Strategies

Sequential functionalization offers a robust and controlled approach to the synthesis of asymmetrically substituted anilines like this compound. These strategies typically involve the separate, stepwise introduction of the fluoro and N-alkyl groups onto the aniline core.

A common and direct method for the N-alkylation of anilines is the reaction with alkyl halides. In the context of synthesizing this compound, this would involve the reaction of 2-fluoroaniline with a 2-methylbutyl halide (e.g., bromide or iodide). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Another powerful sequential approach is reductive amination. This method involves the reaction of 2-fluoroaniline with 2-methylbutanal to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Various reducing agents can be employed for this transformation, with sodium borohydride and its derivatives being common choices. A ruthenium-catalyzed reductive amination of aldehydes with anilines has been shown to be highly chemoselective and tolerant of a wide range of functional groups, including halogens like fluorine. organic-chemistry.org

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an atom-economical alternative for N-alkylation that uses alcohols as the alkylating agents. nih.gov In this approach, a catalyst, often a transition metal complex (e.g., Ru or Ir), temporarily dehydrogenates the alcohol to an aldehyde. nih.gov This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the captured hydrogen from the catalyst. nih.gov This method avoids the use of stoichiometric organometallic reagents or alkyl halides. nih.gov A wide range of aromatic primary amines have been selectively alkylated with various primary alcohols to yield the corresponding secondary amines in high yields under mild conditions using a commercially available Ru-based catalyst. nih.gov

Below is a table summarizing representative conditions for these sequential N-alkylation methods applicable to the synthesis of this compound.

| Alkylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Methylbutyl Bromide | K₂CO₃ | Acetonitrile | 80 | Good to Excellent | General Knowledge |

| 2-Methylbutanal | NaBH(OAc)₃ | Dichloromethane | Room Temp | Good to Excellent | General Knowledge |

| 2-Methylbutanol | [RuCl₂(p-cymene)]₂/Ph₂SiH₂ | Toluene | 100 | Good | organic-chemistry.org |

| 2-Methylbutanol | Ru-based complex | Toluene | 70 | High | nih.gov |

One-Pot Reaction Sequences

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. For the synthesis of complex molecules like this compound, one-pot strategies can streamline the synthetic process.

One such approach could involve the in-situ generation of a fluorinated aryne intermediate from a suitable precursor, which then reacts with 2-methylbutylamine. The synthesis of N-alkylanilines via aryne reactions in a primary aliphatic amine solvent has been reported. acs.org This method, however, may lead to isomeric mixtures depending on the aryne generation method and the substitution pattern of the starting material.

A more controlled one-pot synthesis could involve a tandem catalytic process. For instance, a copper-catalyzed aerobic oxidation of an alcohol to an aldehyde, followed by a reductive amination in the same pot, has been demonstrated for the synthesis of secondary amines from benzylic alcohols and anilines. organic-chemistry.org Applying this to the target molecule, 2-methylbutanol would first be oxidized to 2-methylbutanal, which would then react with 2-fluoroaniline in the presence of a suitable reducing agent.

The development of one-pot procedures for the synthesis of trifluoromethyl amines using CF₃SO₂Na has been reported, highlighting the feasibility of complex one-pot transformations for fluorinated amines. rsc.org While not directly applicable to the synthesis of this compound, it showcases the trend towards developing efficient one-pot methodologies in fluorine chemistry.

The table below outlines a conceptual one-pot synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type | Reference Concept |

| 2-Fluoroaniline | 2-Methylbutanol | Copper N-heterocyclic carbene / Reducing agent | Tandem Oxidation-Reductive Amination | organic-chemistry.org |

| 1-Bromo-2-fluorobenzene | 2-Methylbutylamine | Strong Base (e.g., NaNH₂) | Aryne Formation and Nucleophilic Addition | acs.org |

Reaction Chemistry and Mechanistic Investigations

Reactivity of the Anilino Moiety

The anilino moiety, comprising the aromatic ring, the fluorine substituent, and the amino group, is the primary site for many chemical transformations. The electronic effects of the substituents and the nucleophilic character of the nitrogen atom govern its reactivity.

Electrophilic Aromatic Substitution Patterns in 2-Fluoroanilines

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing the benzene (B151609) ring. wikipedia.orglibretexts.org In 2-fluoro-N-(2-methylbutyl)aniline, the regiochemical outcome of such reactions is determined by the directing effects of the amino (-NHR) and fluoro (-F) groups.

The amino group is a powerful activating and ortho, para-directing group. byjus.com Its lone pair of electrons can be donated into the aromatic system through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the substitution, particularly when the electrophile attacks the ortho and para positions. wikipedia.org Conversely, the fluorine atom is a deactivating but also ortho, para-directing substituent. Its high electronegativity withdraws electron density from the ring inductively (deactivating effect), but its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

In this compound, these effects combine. The powerful activating effect of the amino group dominates, directing electrophiles primarily to the positions ortho and para to it (C4 and C6). The fluorine atom at the C2 position sterically hinders attack at that site and further influences the electronic distribution. Therefore, electrophilic attack is most likely at the C4 (para) and C6 (ortho) positions. The C4 position is generally favored due to reduced steric hindrance compared to the C6 position, which is adjacent to the bulky N-(2-methylbutyl)amino group.

However, under strongly acidic conditions, the reaction pattern can change dramatically. The amino group becomes protonated to form an anilinium ion (-NH₂R⁺). byjus.com This protonated group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect. byjus.com In this scenario, electrophilic substitution would be directed to the C3 and C5 positions, which are meta to the anilinium group. For instance, direct fluorination of anilines in triflic acid has been shown to yield meta-fluoroanilines. daneshyari.com

| Reaction Conditions | Directing Group Effect | Major Product(s) | Minor Product(s) |

|---|---|---|---|

| Neutral / Mildly Acidic | -NHR group is a strong o,p-director; -F is a weak o,p-director | 4-substituted | 6-substituted |

| Strongly Acidic | -NH₂R⁺ group is a strong m-director | 5-substituted | 3-substituted |

Reactions at the Amino Group (e.g., further functionalization, imine formation)

The secondary amine nitrogen in this compound possesses a lone pair of electrons, making it both basic and nucleophilic. This allows for a variety of functionalization reactions directly at the nitrogen atom.

N-Alkylation and N-Acylation: As a secondary amine, it can react with alkylating agents such as alkyl halides to form a tertiary amine. youtube.comwikipedia.org Exhaustive alkylation can lead to the formation of a quaternary ammonium (B1175870) salt. youtube.com Similarly, reaction with acylating agents like acyl chlorides or anhydrides yields the corresponding amide. This acylation reaction is often used to protect the amino group or to introduce new functional moieties.

Reaction with Carbonyls: Secondary amines react with aldehydes and ketones to form enamines. The initial nucleophilic attack of the amine on the carbonyl carbon forms a carbinolamine intermediate, which then dehydrates. Because the nitrogen in this compound has one proton, elimination of water results in the formation of an enamine, provided there is a proton on the α-carbon of the original carbonyl compound.

Borrowing Hydrogen Catalysis: Modern synthetic methods allow for the N-alkylation of amines using alcohols, a process known as the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.gov In the presence of a suitable metal catalyst (e.g., Ru or Ir complexes), the alcohol is temporarily dehydrogenated to an aldehyde in situ. The amine then condenses with the aldehyde to form an iminium ion, which is subsequently reduced by the metal hydride species to yield the more substituted amine, with water as the only byproduct. nih.gov This method could be used to convert this compound into a tertiary amine.

| Reagent Type | Example Reagent | Product Type |

|---|---|---|

| Alkyl Halide | CH₃I | Tertiary Amine |

| Acyl Chloride | CH₃COCl | Amide |

| Aldehyde/Ketone | Cyclohexanone | Enamine |

| Alcohol (with catalyst) | Benzyl (B1604629) alcohol | Tertiary Amine |

C–H Activation Reactions Adjacent to the Amine Nitrogen

Transition-metal-catalyzed C–H activation has become a powerful tool for the direct functionalization of otherwise inert C–H bonds. In the context of aniline (B41778) derivatives, the amino group can act as a directing group to facilitate the selective activation of C–H bonds at specific positions.

For N-substituted anilines, the most common C–H activation occurs at the ortho position of the aromatic ring. researchgate.net This is typically achieved by first coordinating a transition metal (e.g., Pd, Rh, Ru) to the nitrogen atom, often after derivatizing the amine with a suitable directing group (such as a pyridine or pyrimidine). researchgate.net This brings the metal catalyst into close proximity to the ortho C–H bond, enabling its cleavage and subsequent functionalization (e.g., arylation, olefination, amination). While the parent -NHR group can be used directly in some cases, its directing ability is often weaker.

More recent studies have also demonstrated the feasibility of C(sp³)–H activation on the alkyl chains of amines. acs.org This can involve intramolecular reactions where a C–H bond on the alkyl group, typically in a δ-position to the nitrogen, is activated to form a new heterocyclic ring. nih.gov For this compound, this could potentially lead to the formation of substituted pyrrolidine or piperidine derivatives through activation of a C–H bond on the methylbutyl side chain, although this would depend heavily on the specific catalyst and reaction conditions employed.

Reactivity of the 2-Methylbutyl Side Chain

The 2-methylbutyl group is a saturated alkyl chain, which is generally less reactive than the anilino moiety. However, its chirality and the presence of secondary and tertiary C-H bonds allow for specific chemical transformations.

Reactions at the Chiral Center (e.g., epimerization, retention/inversion studies)

The C2 carbon of the 2-methylbutyl side chain is a stereocenter, meaning that this compound exists as a pair of enantiomers, (R)- and (S)-. The stereochemical outcome of reactions involving this side chain is of significant interest.

Retention of Configuration: In any reaction that does not involve the breaking of a bond directly connected to the chiral center, the configuration will be retained. pharmaguideline.com For example, electrophilic substitution on the aromatic ring or acylation at the nitrogen atom will not affect the stereochemistry of the 2-methylbutyl group.

Inversion, Retention, and Racemization: Reactions that occur directly at the chiral center can proceed with inversion of configuration, retention of configuration, or racemization, depending on the reaction mechanism. youtube.com For instance, a hypothetical nucleophilic substitution at the C2 carbon proceeding through an Sₙ2 mechanism would lead to a complete inversion of stereochemistry (Walden inversion). youtube.com Conversely, a reaction proceeding via an Sₙ1 mechanism, involving a planar carbocation intermediate, would result in racemization, producing an equal mixture of both enantiomers. youtube.com

Epimerization: Epimerization at the chiral center would require a reversible process that can invert the stereochemistry. This could potentially occur under conditions that facilitate the formation of a planar intermediate, such as a radical or a carbanion, at the C2 position. For example, abstraction of the hydrogen atom from the C2 carbon would form a planar radical, and subsequent re-hydrogenation could occur from either face, leading to racemization.

| Reaction Mechanism | Intermediate | Stereochemical Outcome |

|---|---|---|

| Sₙ2 Substitution | Pentavalent transition state | Inversion |

| Sₙ1 Substitution | Planar carbocation | Racemization |

| Radical Abstraction/Recombination | Planar radical | Racemization |

| No bonds broken at chiral center | N/A | Retention |

Side-Chain Functionalization (e.g., halogenation, oxidation)

Functionalization of the saturated 2-methylbutyl side chain typically requires more vigorous conditions than reactions on the aromatic ring or at the nitrogen atom.

Free-Radical Halogenation: One of the most direct ways to functionalize an alkane chain is through free-radical halogenation (e.g., with Cl₂ or Br₂ under UV light). This reaction is generally not very selective. slideshare.net For the 2-methylbutyl group, halogenation could occur at any of the carbon atoms, leading to a mixture of mono-halogenated isomers. The relative reactivity of the C-H bonds follows the order: tertiary > secondary > primary. Therefore, the hydrogen at the C2 position (the chiral center) would be preferentially abstracted, but abstraction at the other secondary (C3) and primary (C1, C4, and the methyl group's carbon) positions would also occur, yielding a complex product mixture. slideshare.net

Oxidation: The oxidation of the alkyl side chain is challenging due to the lack of activating groups. Unlike alkylbenzenes, there is no benzylic position that is particularly susceptible to oxidation. Strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) under harsh conditions would likely lead to non-selective oxidation or cleavage of the C-C bonds. More selective oxidation might be achieved using specific catalysts, but this remains a synthetic challenge. Directed C-H oxidation, guided by the nitrogen atom, could be a more plausible strategy to achieve selective functionalization.

Carbon–Fluorine Bond Activation Studies

The activation and subsequent functionalization of carbon-fluorine (C–F) bonds are of significant interest due to the prevalence of organofluorine compounds in pharmaceuticals and materials science. researchgate.netnih.gov The C(sp²)–F bond in 2-fluoroaniline (B146934) derivatives is notoriously robust, demanding specific catalytic or activation conditions for its cleavage.

Transition metal complexes have emerged as powerful tools for cleaving the inert C–F bond. For fluoroaromatic compounds, including derivatives of 2-fluoroaniline, metals like nickel, palladium, and platinum are often employed. nih.gov The mechanism typically involves the oxidative addition of the C–F bond to a low-valent metal center. nih.govbaranlab.org The outcome of the competition between C–F and C–H bond activation is highly dependent on the metal used. nih.gov For instance, nickel complexes often favor the concerted oxidative addition to the C–F bond. baranlab.org Transformations that proceed via the elimination of a fluorine atom are also a key strategy, often occurring under milder conditions than direct oxidative addition. nih.gov

Research on various fluoroarenes demonstrates that the choice of metal, ligands, and reaction conditions dictates the efficiency and regioselectivity of C–F activation. baranlab.org

Table 1: Examples of Transition Metals in C–F Activation of Fluoroarenes

| Metal Catalyst | Ligand Type | Typical Substrate Scope | Mechanistic Step |

|---|---|---|---|

| Nickel(0) complexes | Phosphines (e.g., PEt₃) | Polyfluoroarenes | Oxidative Addition |

| Palladium(0) complexes | Buchwald-type phosphines | Activated Fluoroarenes | Oxidative Addition / SₙAr |

| Rhodium(I) complexes | Josiphos-type ligands | Fluoroarenes | Oxidative Addition |

This table presents generalized data for fluoroarenes to illustrate common catalytic systems.

While transition metals are effective, metal-free approaches offer advantages in terms of cost, sustainability, and reduced metal contamination in products. researchgate.netconsensus.app Several strategies have been developed for the activation of C–F bonds without transition metals:

Lewis Acid Catalysis : Strong Lewis acids can coordinate to the fluorine atom, weakening the C–F bond and facilitating nucleophilic displacement. researchgate.net

Base-Mediated Defluorosilylation : The use of strong bases in conjunction with silylating agents can effect C–F bond cleavage. researchgate.net

Photocatalysis and Radical Initiation : Light or a radical initiator can be used to generate radical intermediates, which can lead to C–F bond homolysis. researchgate.net This approach is particularly useful for initiating radical chain reactions. acs.orgresearchgate.net

Hydrogen Bonding : Solvents or additives capable of strong hydrogen bonding can stabilize the transition state of fluoride departure, thereby activating the C–F bond towards nucleophilic substitution. researchgate.net

Computational studies, primarily using Density Functional Theory (DFT), provide critical insights into the factors governing C–F bond strength and reactivity. The bond dissociation energy (BDE) of a C–F bond is not static; it is influenced by the surrounding molecular structure. researchgate.net In fluorinated graphenes, a model for polyaromatic systems, the C–F bond strength can vary significantly depending on the local configuration of fluorine atoms. researchgate.net

For 2-fluoroaniline derivatives, theoretical calculations help elucidate:

Bond Strength : The calculated BDE for the C2–F bond is influenced by the electronic nature of the N-alkyl group.

Geometric Effects : The geometry of the aniline derivative, including the planarity of the amino group, can affect C–F bond lability. Studies on 2-fluoroaniline show that weak non-covalent interactions between the amino and fluorine groups can influence the molecular geometry. umanitoba.ca

Transition State Stabilization : DFT calculations can model the transition states for both metal-catalyzed and metal-free activation pathways, revealing how catalysts or reagents lower the activation energy for C–F cleavage. researchgate.net

Mechanistic Pathways of Key Transformations

Understanding the mechanistic pathways is crucial for controlling reaction outcomes and designing new synthetic methods. For fluorinated systems like this compound, both radical and ionic pathways are prominent.

Radical reactions offer a powerful means to functionalize fluoroanilines. These reactions are often initiated by photoredox catalysis or chemical radical initiators. The electron-rich nature of the aniline ring makes it susceptible to attack by electrophilic radicals, such as fluoroalkyl radicals. researchgate.net

A general mechanism for a photocatalyzed radical reaction on an aniline derivative involves the following steps:

Initiation : A photocatalyst, upon absorbing visible light, generates a radical species from a precursor. acs.org

Propagation : The generated radical adds to the aniline ring, forming a cyclohexadienyl radical intermediate.

Oxidation & Deprotonation : This intermediate is then oxidized and loses a proton to restore aromaticity, yielding the final substituted product. acs.org

Studies on the difluoroalkylation of anilines have identified the formation of electron-donor-acceptor (EDA) complexes between the aniline and the fluorinated reagent, which can initiate the radical process upon photoirradiation. acs.org

The ortho-disposition of the fluorine and amino groups in this compound makes it a potential precursor for the formation of a benzyne intermediate. This highly reactive species can be generated under strong basic conditions, where deprotonation of the amine is followed by elimination of fluoride.

The generation and subsequent reactions of benzynes are powerful tools for constructing complex heterocyclic structures. researchgate.net For instance, a tethered nucleophile can trap the benzyne intramolecularly. While less common, a carbonyl oxygen can act as a nucleophile to attack a benzyne intermediate, initiating a cascade of reactions. nih.gov Intramolecular redox cyclization is another pathway for forming nitrogen-containing heterocycles, sometimes involving key intermediates like nitroso-aldehydes. nih.govrsc.org

Table 2: Key Intermediates in the Reactions of 2-Fluoroaniline Derivatives

| Intermediate Type | Generation Method | Subsequent Reaction | Typical Product Class |

|---|---|---|---|

| Cyclohexadienyl Radical | Radical addition to the aromatic ring | Oxidation and rearomatization | Substituted Anilines |

| Benzyne | Elimination of H and F from adjacent positions | Nucleophilic trapping, Cycloaddition | Fused Heterocycles |

This table summarizes potential intermediates based on the known reactivity of the fluoroaniline (B8554772) scaffold.

Role of Catalysts and Additives in Reaction Selectivity and Efficiency

The synthesis of N-alkylanilines, including structurally related compounds to this compound, is significantly influenced by the choice of catalysts and additives. These components are crucial for controlling reaction rates, improving yields, and directing the selectivity towards the desired mono-alkylated product over di-alkylation or other side reactions. The N-alkylation of anilines with alcohols or alkyl halides is a key transformation where catalysis plays a pivotal role.

Catalytic Systems: Various catalytic systems have been developed for the N-alkylation of anilines. These often involve transition metal complexes or solid-state catalysts like zeolites.

Transition Metal Catalysts: Complexes of cobalt, iridium, ruthenium, and nickel are effective for the N-alkylation of amines with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This sustainable process uses readily available alcohols as alkylating agents and generates water as the only byproduct rsc.orgnih.gov. For instance, a cobalt catalyst supported by a Zr metal-organic framework (UiO-67) has demonstrated high efficacy and selectivity in the N-alkylation of various substituted anilines with benzyl alcohol rsc.org. Visible-light-induced methods, avoiding the need for metal catalysts, have also been developed, using additives like ammonium bromide to facilitate the reaction at room temperature nih.gov.

Zeolite Catalysts: Solid acid catalysts, such as zeolites, are also employed, particularly in vapor-phase reactions. In the synthesis of 2-fluoro-N-methylaniline from 2-fluoroaniline and dimethyl carbonate, the basic molecular sieve NaY was used as a catalyst, achieving a high yield and purity of the mono-methylated product chemicalbook.com. This indicates that solid catalysts can offer high selectivity and are easily separable from the reaction mixture chemicalbook.com.

Selectivity and Efficiency: The primary challenge in N-alkylation is achieving high selectivity for the mono-alkylated product. The choice of catalyst and reaction conditions is paramount in controlling the product distribution.

Reaction Conditions: Factors such as temperature, solvent, and the nature of the alkylating agent influence the reaction's outcome. For example, in visible-light-induced N-alkylation, the choice of solvent and the presence of an additive like NH4Br were found to be essential for the reaction to proceed efficiently nih.gov.

Catalyst Structure: The steric and electronic properties of the catalyst can direct the reaction towards the desired product. In the case of the cobalt-based MOF catalyst, the framework's structure likely plays a role in its high selectivity for N-alkylation products rsc.org.

The following table summarizes the performance of different catalytic systems in the N-alkylation of aniline derivatives, which are analogous to the synthesis of this compound.

| Catalyst System | Aniline Substrate | Alkylating Agent | Key Findings | Reference |

|---|---|---|---|---|

| Cobalt-supported on Zr-MOF (UiO-67) | Substituted Anilines | Benzyl Alcohol | Excellent selectivity and yields for N-alkylation. | rsc.org |

| Basic Molecular Sieve NaY | 2-Fluoroaniline | Dimethyl Carbonate | Yield of 99.4% for 2-fluoro-N-methylaniline with 99.2% purity. | chemicalbook.com |

| Visible Light / NH4Br | Anilines | 4-hydroxybutan-2-one | Metal-free, eco-friendly method; gram-scale potential. | nih.gov |

Kinetic Isotope Effect Studies for Reaction Mechanism Elucidation

Kinetic Isotope Effect (KIE) studies are a powerful tool for investigating reaction mechanisms by determining the involvement of specific bonds in the rate-determining step (RDS) of a reaction. A KIE is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. For the N-alkylation of anilines, KIE studies, typically involving deuterium (B1214612) labeling (H/D), can provide insight into whether N-H or C-H bond cleavage is part of the slowest step.

Primary vs. Secondary KIE:

A primary KIE (typically kH/kD > 2) is observed when a bond to the isotope is broken or formed in the RDS. For example, if the deprotonation of the aniline nitrogen (N-H bond cleavage) were the rate-determining step, a significant primary KIE would be expected upon replacing the amine proton with deuterium.

A secondary KIE (kH/kD is close to 1) occurs when the isotopic substitution is at a position not directly involved in bond breaking/formation in the RDS but influences the reaction through changes in hybridization or steric effects.

Application to Aniline Alkylation: In the context of N-alkylation reactions of anilines, KIE studies can help differentiate between possible mechanisms. For instance, in the "borrowing hydrogen" mechanism, the reaction proceeds via:

Dehydrogenation of the alcohol to an aldehyde.

Condensation of the aniline with the aldehyde to form an imine.

Hydrogenation of the imine to the final N-alkylated aniline.

KIE studies can pinpoint which of these steps is rate-limiting. For example, a study on the hydrogenation of nitrobenzene and the N-alkylation of aniline into N-ethylaniline utilized KIE to probe the mechanism researchgate.net. Similarly, in the fluorination of aromatic compounds, small deuterium isotope effects (kH/kD = 0.86-0.99) have been observed, suggesting that the decomposition of a Wheland-type intermediate (C-H bond cleavage) is not the rate-determining step researchgate.net.

While no specific KIE studies have been reported for this compound, the principles can be illustrated with data from analogous reactions. Inverse solvent kinetic isotope effects (SKIE), where the reaction is faster in D2O than in H2O, can also provide mechanistic clues, often pointing to a pre-equilibrium step before the RDS mdpi.comsemanticscholar.org.

The table below presents hypothetical KIE values and their mechanistic implications for an N-alkylation reaction, based on general principles observed in related studies.

| Experiment | kH/kD Value | Interpretation | Reference Principle |

|---|---|---|---|

| N-alkylation with C6D5CH2OH | ~1.0 | C-D bond cleavage on the alcohol is not involved in the rate-determining step. | princeton.edu |

| N-alkylation of C6H5ND2 | > 2.0 | N-D bond cleavage is part of the rate-determining step (e.g., deprotonation). | princeton.edu |

| Reaction in D2O vs. H2O (SKIE) | < 1.0 (Inverse) | Indicates a rapid equilibrium involving the solvent preceding the rate-limiting step. | mdpi.comsemanticscholar.org |

Structural and Conformational Analysis

Conformational Preferences and Dynamics

The presence of both a bulky, chiral alkyl group and an electronegative fluorine atom on the aniline (B41778) scaffold introduces significant conformational constraints and preferences.

While specific theoretical studies on 2-fluoro-N-(2-methylbutyl)aniline are not extensively documented, computational analyses of simpler N-alkyl fluoroanilines provide a foundational understanding. Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in identifying stable rotamers and their relative energies. For analogous compounds like 2-fluoro-N-methylaniline, computational studies help elucidate the preferred orientations of the N-alkyl group relative to the fluorinated aromatic ring. These studies generally indicate that the conformational equilibrium is influenced by both steric repulsion and electronic interactions, including potential weak hydrogen bonds.

The rotational barrier around the N–C(aryl) bond in ortho-substituted anilines is of particular interest. In 2-fluoroaniline (B146934), the barrier to the inversion of the amino group is influenced by the fluorine substituent. Studies on halogen-substituted anilines have shown that an ortho-halogen can increase the inversion barrier compared to the meta-substituted counterparts, a phenomenon attributed to the formation of a weak intramolecular hydrogen bond between an amino hydrogen and the adjacent fluorine atom. umanitoba.ca For 2-fluoroaniline, this barrier has been reported to be higher than in o-bromoaniline, suggesting a notable interaction involving the fluorine. umanitoba.ca It is therefore expected that the N–C(aryl) bond in this compound will exhibit a significant rotational barrier, influenced by both the N-H···F interaction and steric clashes between the bulky 2-methylbutyl group and the aromatic ring.

The rotational barrier around the N–C(alkyl) bond is primarily governed by steric hindrance. The 2-methylbutyl group, with its branching at the carbon adjacent to the nitrogen, introduces considerable steric bulk. This bulk restricts free rotation around the N–C(alkyl) bond, leading to preferred staggered conformations that minimize interactions between the alkyl substituents and the aromatic ring. The energy differences between these conformers would be significant, leading to a well-defined conformational preference.

Table 1: Illustrative Rotational Energy Barriers in Aniline Derivatives

| Compound | Bond | Experimental/Calculated Barrier (kJ/mol) | Reference |

| o-Fluoroaniline | N-C(aryl) Inversion | 6.25 | umanitoba.ca |

| o-Bromoaniline | N-C(aryl) Inversion | 4.62 | umanitoba.ca |

| Aniline | N-C(aryl) Inversion | 6.58 | umanitoba.ca |

| N-Benzhydrylformamide | Formyl Group Rotation | ~81.5 (19.5 kcal/mol) | mdpi.com |

This table provides examples of rotational barriers in related compounds to illustrate the expected energetic scales. Data for this compound is not available and would require specific experimental or computational studies.

The fluorine atom at the ortho position exerts a profound influence on the molecular conformation of this compound through several mechanisms. nih.gov

Inductive Effect : As a highly electronegative atom, fluorine withdraws electron density from the aromatic ring, which can affect the basicity of the nitrogen atom and the electronic character of the N-H bond. umanitoba.ca

Steric Effect : The van der Waals radius of fluorine, while relatively small, contributes to steric repulsion with the N-alkyl group, influencing its preferred orientation.

The presence of a chiral center in the 2-methylbutyl group introduces an additional layer of complexity to the conformational landscape. The stereochemistry at this carbon atom dictates the spatial disposition of the ethyl and methyl groups attached to it. Consequently, the steric interactions between the N-alkyl group and the 2-fluorophenyl moiety will be different for the (R)- and (S)-enantiomers. This can lead to distinct sets of preferred conformations for each enantiomer, potentially resulting in differences in their physical, chemical, and biological properties. The chiral center effectively creates a diastereomeric relationship between the different rotational conformers, leading to a more rugged and complex potential energy surface.

Chirality and Stereochemistry

The defining stereochemical feature of this compound is its chirality, originating from the stereogenic center in the N-alkyl chain.

Determining the absolute configuration—(R) or (S)—of the chiral center in this compound is crucial for its complete stereochemical characterization. Several methodologies can be employed for this purpose, often involving the formation of diastereomers or the use of chiroptical spectroscopy.

NMR Spectroscopy with Chiral Derivatizing Agents : A common approach involves reacting the chiral amine with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form diastereomeric amides. The different spatial environments of the protons in the resulting diastereomers lead to distinct chemical shifts in their ¹H NMR spectra, which can be analyzed to deduce the absolute configuration of the original amine.

Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be used to separate the enantiomers of this compound. By derivatizing the amine with a suitable achiral or chiral reagent, a correlation between the elution order and the absolute configuration can sometimes be established, especially when compared with standards of known configuration. capes.gov.brnih.gov

Vibrational Circular Dichroism (VCD) : VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for one of the enantiomers (e.g., the (R)-enantiomer), the absolute configuration can be unambiguously assigned.

X-ray Crystallography : If a suitable single crystal of an enantiomerically pure derivative of this compound can be obtained, X-ray crystallography provides a direct and definitive determination of its three-dimensional structure and, consequently, its absolute configuration.

Table 2: Methodologies for Absolute Configuration Determination of Chiral Amines

| Method | Principle | Requirements | Outcome |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra. | Chiral derivatizing agent (e.g., Mosher's acid), NMR analysis. | Correlation of chemical shift differences to a model to assign configuration. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. capes.gov.brnih.gov | Chiral column, HPLC system, often requires derivatization. | Separation of enantiomers; assignment requires a reference or established model. capes.gov.br |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light. | VCD spectrometer, quantum chemical calculations. | Unambiguous assignment by comparing experimental and calculated spectra. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Enantiomerically pure, crystalline sample. | Direct determination of the 3D structure and absolute configuration. |

Intermolecular Interactions and Supramolecular Assembly

The intermolecular forces dictated by the functional groups of this compound are critical for understanding its bulk properties, such as its physical state, melting point, boiling point, and crystal structure.

The secondary amine group (N-H) in this compound is a classic hydrogen bond donor. The fluorine atom (C-F), while being a weak hydrogen bond acceptor, can participate in such interactions, particularly with strong donors. Furthermore, the nitrogen atom itself can act as a hydrogen bond acceptor.

Studies on related fluorinated anilines have demonstrated the presence of intramolecular N-H···F hydrogen bonds, which can influence the conformation of the molecule. In the case of this compound, an intramolecular hydrogen bond between the N-H proton and the ortho-fluorine atom is conceivable. This would create a six-membered ring-like structure, enhancing the planarity of the aniline core.

Intermolecularly, the N-H group is expected to form hydrogen bonds with the nitrogen or fluorine atoms of neighboring molecules, leading to the formation of chains or more complex networks in the solid state. Research on 2-fluoro-5-nitroaniline (B1294389) has shown the formation of double chains through a combination of C-H···O and N-H···O hydrogen bonds. While not a direct analogue, this highlights the potential for intricate hydrogen bonding in substituted anilines.

The fluorinated benzene (B151609) ring of this compound is capable of engaging in π-stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, are a significant force in the packing of aromatic molecules in crystals. The presence of the fluorine atom can modulate the quadrupole moment of the aromatic ring, potentially influencing the geometry and strength of these π-stacking interactions. There is, however, no specific crystallographic data for this compound to confirm the nature and extent of π-stacking.

The combination of hydrogen bonding and π-stacking interactions would govern the self-assembly of this compound molecules and their arrangement in a crystal lattice. The bulky and chiral 2-methylbutyl group would also play a crucial role, potentially leading to complex and non-centrosymmetric crystal structures.

The specific details of the crystal packing, including unit cell parameters, space group, and the precise geometry of intermolecular contacts, can only be determined through X-ray diffraction analysis of a single crystal. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database or other publicly available crystallographic resources.

Data Table: Intermolecular Interaction Parameters for this compound

| Interaction Type | Potential Donor/Acceptor | Expected Geometry | Source |

| Hydrogen Bonding | N-H (donor), N (acceptor), F (acceptor) | No data available | N/A |

| π-Stacking | Fluorinated benzene ring | No data available | N/A |

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of magnetically active nuclei. For 2-fluoro-N-(2-methylbutyl)aniline, a combination of multi-nuclear and multidimensional NMR techniques is employed to assemble a complete structural and conformational picture.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) for Structural Elucidation

The structural backbone of this compound is meticulously mapped out using one-dimensional NMR experiments targeting the ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei. Each of these provides a unique piece of the structural puzzle.

¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms present in the molecule. For this compound, the spectrum would show distinct signals for the aromatic protons, the N-H proton, and the various protons of the 2-methylbutyl group. The chemical shifts, integration, and coupling patterns of these signals are critical for assigning them to their specific positions within the molecule. For instance, the aromatic protons would appear as a complex multiplet, while the aliphatic protons of the side chain would show characteristic splitting patterns based on their neighboring protons.

¹³C NMR: Carbon-13 NMR complements the proton data by providing a count of the unique carbon environments. chemicalbook.comhmdb.ca The spectrum of this compound would display signals for each of the carbon atoms in the aromatic ring and the aliphatic side chain. The carbon attached to the fluorine atom would show a characteristic large coupling constant (¹JCF), a key indicator of direct C-F bonding. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.

¹⁵N NMR: Although ¹⁵N has a low natural abundance and sensitivity, ¹⁵N NMR can provide valuable information about the nitrogen atom's chemical environment. The chemical shift of the nitrogen in this compound would be influenced by the electronic effects of the aromatic ring and the alkyl substituent. Techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) are often used to indirectly detect the ¹⁵N chemical shift, correlating it with the more sensitive ¹H nuclei.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 110 - 140 |

| N-H | 3.0 - 5.0 | N/A |

| Aliphatic CH (on side chain) | 0.8 - 3.5 | 10 - 60 |

| C-F | N/A | 150 - 165 (with large ¹JCF) |

| C-N | N/A | 130 - 150 |

Note: These are general predicted ranges and actual values may vary based on solvent and other experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional NMR experiments are indispensable for unambiguously establishing the connectivity of atoms and probing the spatial arrangement of the molecule. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would be used to trace the connectivity of the protons within the 2-methylbutyl group and to identify which aromatic protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. sdsu.eduresearchgate.net This is a powerful tool for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For example, the proton signal for the CH group in the 2-methylbutyl side chain would show a cross-peak to its corresponding carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) C-H correlations. sdsu.eduresearchgate.net This is crucial for piecing together the entire molecular structure by connecting fragments. For instance, an HMBC experiment could show a correlation between the N-H proton and the carbons of the aromatic ring, as well as the first carbon of the alkyl chain, confirming the N-alkylation.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This technique is particularly useful for determining the preferred conformation of the molecule. For example, NOESY could reveal spatial proximity between the N-H proton and certain protons on the aromatic ring or the 2-methylbutyl group, providing insights into the rotational conformation around the C-N bond.

Variable Temperature NMR for Conformational Dynamics

The conformation of N-alkylanilines can be dynamic, with rotation occurring around the C-N bond. researchgate.net Variable temperature (VT) NMR is a technique used to study these dynamic processes. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, where rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rotation slows down, and separate signals for different conformers may be resolved. Line-shape analysis of the spectra at various temperatures can provide quantitative information about the energy barriers to rotation. rsc.org

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about molecules in the liquid phase, solid-state NMR (ssNMR) is used to study the structure and dynamics of molecules in their crystalline forms. nih.govmarquette.edu If this compound exists in different crystalline polymorphs, ssNMR can be used to distinguish between them. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. ¹³C and ¹⁹F ssNMR would be particularly useful in this regard, as the chemical shifts and line shapes are sensitive to the local packing environment in the crystal lattice. acs.orgresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying functional groups and probing molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Conformational Analysis

The FTIR spectrum of this compound would exhibit a series of absorption bands corresponding to the vibrational modes of its functional groups. researchgate.net

N-H Stretch: A characteristic sharp absorption band for the N-H stretching vibration of the secondary amine is expected in the region of 3300-3500 cm⁻¹. orgchemboulder.comrockymountainlabs.com The presence of a single band in this region would confirm it as a secondary amine. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the 2-methylbutyl group are observed just below 3000 cm⁻¹. instanano.com

C=C Aromatic Ring Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. libretexts.org

C-N Stretch: The C-N stretching vibration for an aromatic amine is typically found in the 1250-1335 cm⁻¹ range. orgchemboulder.com

C-F Stretch: The C-F stretching vibration is expected to produce a strong absorption band in the 1000-1400 cm⁻¹ region. The exact position can provide further structural information.

N-H Bend and Wag: The N-H bending vibration may be observed around 1580-1650 cm⁻¹, and a broad N-H wagging band can appear in the 665-910 cm⁻¹ region for secondary amines. orgchemboulder.com

Changes in the position and intensity of these bands, particularly those associated with the N-H and C-N bonds, can be used to study conformational changes in the molecule. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Strong |

| C-N (Aromatic) | Stretch | 1250 - 1335 | Strong |

| C-F | Stretch | 1000 - 1400 | Strong |

| N-H | Bend | 1580 - 1650 | Medium |

| N-H | Wag | 665 - 910 | Broad, Strong |

Note: These are general expected ranges and actual values may vary.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, yielding a unique spectral fingerprint for a given compound. horiba.com This fingerprint allows for the identification of the molecule and offers insights into its structural arrangement. renishaw.com For this compound, the Raman spectrum is expected to exhibit a series of characteristic bands corresponding to the vibrations of its distinct functional groups.

The vibrational modes of a molecule, such as the stretching and bending of chemical bonds, are sensitive to the mass of the atoms and the strength of the bonds connecting them. renishaw.comstellarnet.us The Raman spectrum for this compound would be a composite of vibrations from the substituted benzene (B151609) ring, the secondary amine group, and the chiral 2-methylbutyl side chain.

Key expected vibrational modes include:

Aromatic Ring Vibrations: The benzene ring will produce several characteristic bands. C-H stretching vibrations typically appear at high wavenumbers, while ring "breathing" modes and other deformations occur at lower frequencies. scirp.orgresearchgate.net

C-F Vibration: The carbon-fluorine bond vibration is a key feature. The C-F stretching mode is expected in a specific region of the spectrum.

Amine Group Vibrations: The N-H bond of the secondary amine will have a characteristic stretching frequency. C-N stretching vibrations are also expected. Studies on anilines show characteristic bands for NH2 scissoring and wagging, which would be adapted for the secondary amine in this molecule. scirp.orgscirp.org

Alkyl Chain Vibrations: The 2-methylbutyl group will contribute C-H stretching and bending modes, typical for aliphatic chains. horiba.com

The precise position (Raman shift), intensity, and width of these bands are highly specific, together creating the unique vibrational fingerprint of the molecule. renishaw.com

Table 1: Predicted Characteristic Raman Shifts for this compound

| Functional Group/Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | Typically sharp bands. |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong, complex bands from the methylbutyl group. |

| N-H Stretch | 3300 - 3500 | Can be broad; position is sensitive to hydrogen bonding. |

| C=C Aromatic Ring Stretch | 1580 - 1620 | Strong, characteristic of the benzene ring. |

| C-N Stretch | 1250 - 1350 | Vibration of the bond between the ring and the nitrogen atom. |

| C-F Stretch | 1200 - 1300 | Characteristic band for the fluoro-aromatic moiety. |

| Ring Breathing Mode | ~1000 | A sharp, often intense band characteristic of the benzene ring. |

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental formula from its exact mass. For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

The molecular formula of this compound is C₁₁H₁₆FN. The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁴N). This calculated value provides a precise target for HRMS analysis, enabling unambiguous confirmation of the compound's elemental composition and distinguishing it from other isomers or compounds with the same nominal mass.

Table 2: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₆FN |

| Nominal Mass | 181 Da |

| Monoisotopic Mass (Calculated) | 181.12669 Da |

| M+H⁺ Adduct (Calculated) | 182.13447 Da |

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometer, molecules are ionized to form a molecular ion (M⁺•), which can then break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a roadmap of the molecule's structure. The fragmentation of N-alkylanilines is well-characterized and typically follows predictable pathways. libretexts.orgmiamioh.edu

For this compound, the primary fragmentation mechanisms are expected to be:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines. libretexts.orgmiamioh.edu It involves the cleavage of the C-C bond adjacent to the nitrogen atom. The largest substituent is preferentially lost. miamioh.edu In this case, cleavage would occur within the 2-methylbutyl group, leading to the loss of a propyl radical (•C₃H₇) to form a stable ion at m/z 138, or the loss of an ethyl radical (•C₂H₅) to form an ion at m/z 152.